molecular formula C14H19BN2O2 B580511 1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER CAS No. 1235469-00-7

1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER

Cat. No.: B580511
CAS No.: 1235469-00-7
M. Wt: 258.128
InChI Key: TWHDNOZTKLOCGS-UHFFFAOYSA-N
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Description

1-Methylindazole-5-boronic acid pinacol ester is a heterocyclic boronic ester widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and materials. Its structure comprises a 1-methyl-substituted indazole core fused to a pinacol boronate group at the 5-position. The pinacol ester protects the boronic acid, enhancing stability and handling . This compound is pivotal in constructing biaryl structures due to its balanced reactivity and compatibility with palladium catalysts.

Properties

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-7-12-10(8-11)9-16-17(12)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHDNOZTKLOCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677454
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235469-00-7
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylindazole-5-boronic acid pinacol ester
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Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely employed method for synthesizing boronic acid pinacol esters. For 1-methylindazole-5-boronic acid pinacol ester, this typically involves coupling a halogenated indazole precursor (e.g., 5-bromo-1-methylindazole) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%)

  • Base: Potassium acetate (KOAc) or sodium carbonate (Na₂CO₃)

  • Solvent: 1,4-Dioxane or tetrahydrofuran (THF) at 80–100°C

  • Yield: 70–85% after purification by silica gel chromatography

A representative procedure involves dissolving 5-bromo-1-methylindazole in 1,4-dioxane, adding B₂pin₂ (1.2 equiv), KOAc (3 equiv), and Pd(dppf)Cl₂ (5 mol%). The mixture is heated at 80°C under nitrogen for 12–18 hours, followed by extraction with ethyl acetate and column chromatography.

Direct Boronation via Palladium Complexes

Recent advances utilize preformed palladium complexes to enhance reaction efficiency. For example, 5-iodo-1-methylindazole reacts with pinacolborane (HBpin) in the presence of Pd(OAc)₂ and XPhos ligand, achieving 80% yield at 60°C. This method reduces side product formation compared to traditional diboron reagents.

Lithiation-Boronylation Strategies

Directed ortho-Metalation (DoM)

Diazotization and Subsequent Coupling

Iodination via Diazotization

A patent-pending method for analogous compounds involves diazotizing 5-amino-1-methylindazole with NaNO₂/HCl, followed by iodination with KI to generate 5-iodo-1-methylindazole. This intermediate is then subjected to palladium-catalyzed borylation.

Reaction Scheme:

  • Diazotization:

    • 5-Amino-1-methylindazole + NaNO₂/HCl → Diazonium salt

    • Diazonium salt + KI → 5-Iodo-1-methylindazole (Yield: 67%)

  • Borylation:

    • 5-Iodo derivative + B₂pin₂ + Pd catalyst → this compound (Yield: 85%)

Comparative Analysis of Preparation Methods

Method Catalyst Conditions Yield Purity Key Advantage
Suzuki-Miyaura CouplingPd(dppf)Cl₂80°C, 18h85%>95%Scalability for industrial use
Lithiation-Boronylationn-BuLi/B(OiPr)₃–78°C, anhydrous75%90%Regioselectivity at C5
Diazotization-BorylationPd(OAc)₂/XPhos60°C, 12h85%93%Avoids halogenated precursors

Research Findings and Optimizations

Catalyst Load Reduction

Studies demonstrate that reducing Pd catalyst loading to 1 mol% with XPhos ligand maintains 80% yield while lowering costs. Microwave-assisted Suzuki reactions further shorten reaction times to 2 hours.

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but increase side reactions. KOAc outperforms Na₂CO₃ in minimizing deboronation.

Purification Challenges

Silica gel chromatography remains the standard for purity (>95%), though recrystallization from hexane/ethyl acetate mixtures offers a solvent-efficient alternative .

Chemical Reactions Analysis

Types of Reactions: 1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation and substitution.

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the boronic ester group under mild conditions.

Major Products:

    Suzuki-Miyaura Reaction: Biaryl compounds.

    Oxidation: Boronic acids or alcohols.

    Substitution: Substituted indazoles with various functional groups.

Scientific Research Applications

1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, it serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules. Its role in cross-coupling reactions makes it a valuable tool for constructing complex molecular architectures.

Mechanism of Action

The mechanism of action of 1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic ester group to an aryl halide. This process is catalyzed by palladium and proceeds through oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Reactivity and Stability Data

Compound Name CAS Number Molecular Weight Key Substituents Reactivity Notes Stability in H2O2 (pH 7.27)
1-Methylindazole-5-boronic acid PE 1189746-27-7 316.2 1-Me, indazole Moderate coupling efficiency High (methyl stabilizes)
2-Methylindazole-5-boronic acid PE 1189746-27-7 316.2 2-Me, indazole Lower reactivity due to steric hindrance Moderate
1-Ethylpyrazole-5-boronic acid PE 1007110-53-3 222.09 Ethyl, pyrazole High solubility, fast coupling Low (prone to hydrolysis)
4-Nitrophenylboronic acid PE - - NO2, phenyl Rapid hydrolysis in H2O2 Low (NO2 accelerates)

Key Findings

Positional Isomerism : 1-Methyl substitution on indazole optimizes reactivity by minimizing steric clashes with catalysts, unlike 2-methyl analogs .

Heterocycle Effects : Indazole-based boronates offer superior aromatic stabilization and directing effects compared to phenyl or pyrazole derivatives .

Functional Groups : Electron-donating groups (e.g., methyl) enhance stability and moderate reactivity, while electron-withdrawing groups (e.g., CF3) require tailored conditions .

Hydrolysis Resistance : The methyl group in 1-methylindazole-5-boronic acid PE confers greater resistance to oxidative hydrolysis compared to nitro-substituted analogs .

Biological Activity

1-Methylindazole-5-boronic acid pinacol ester, a boronic acid derivative with the molecular formula C14H19BN2O2C_{14}H_{19}BN_{2}O_{2}, has garnered attention in pharmaceutical chemistry due to its unique structural features. This compound is characterized by a methyl group at the 1-position of the indazole ring and a pinacol ester moiety, which enhances its reactivity and potential biological activity. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

Structural Characteristics

The structure of this compound allows for various interactions with biological targets. The presence of the boron atom facilitates reversible covalent bonding with diols, making it a valuable candidate in drug design and development.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC14H19BN2O2C_{14}H_{19}BN_{2}O_{2}
CAS Number1235469-00-7
Methyl Group Position1-position on the indazole ring
Functional GroupBoronic acid pinacol ester
SolubilityModerate solubility in water

Biological Activity

The biological activity of this compound is primarily linked to its role as a boronic acid derivative. Boronic acids have been known to exhibit various biological activities, including:

  • Anticancer Properties : Boronic acids are often utilized in the development of anticancer agents due to their ability to inhibit proteasomes and other enzymes involved in tumor progression.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor, although detailed studies on its mechanism of action are still required.
  • Drug Development Applications : It serves as an intermediate in synthesizing various pharmaceuticals, including kinase inhibitors and other therapeutic agents.

Case Studies and Research Findings

While specific literature on the biological activity of this compound is limited, several studies highlight the broader category of indazole derivatives and their applications:

  • Kinase Inhibitors : Research has shown that indazole derivatives can be effective in developing kinase inhibitors, which are crucial in cancer therapy. For instance, compounds similar to this compound have been used in synthesizing potent kinase inhibitors like ABT-869 .
  • Synthetic Applications : The compound has been employed as a coupling partner in Suzuki–Miyaura reactions, which are essential for constructing complex organic molecules. This method is particularly significant in pharmaceutical synthesis .
  • Biological Interactions : Studies indicate that the interaction of boronic esters with biomolecules can lead to significant biological effects. For example, they can bind reversibly to diols present in biological systems, influencing various biochemical pathways.

Q & A

What are the optimal synthetic routes for preparing 1-methylindazole-5-boronic acid pinacol ester, and how can reaction conditions be optimized for high yields?

Basic Research Question
The synthesis of this compound can leverage palladium-catalyzed cross-coupling or photoinduced decarboxylative borylation. For the latter, carboxylic acid precursors (e.g., indazole derivatives) are activated as N-hydroxyphthalimide esters and irradiated with visible light in the presence of bis(catecholato)diboron (B₂cat₂). This metal-free method avoids traditional coupling catalysts and operates at room temperature, achieving yields >80% for tertiary and aryl substrates . Optimization includes:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, NMP) enhance radical propagation.
  • Light source : Blue LEDs (450 nm) maximize photoinitiation efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the boronic ester.

How should researchers handle and store this compound to ensure stability during experiments?

Basic Research Question
This compound is moisture-sensitive and prone to protodeboronation. Key protocols include:

  • Storage : At 0–6°C in airtight containers under inert gas (argon/nitrogen) .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive reactions.
  • Disposal : Neutralize with aqueous bicarbonate before disposal via licensed hazardous waste facilities .

What strategies improve the efficiency of Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Basic Research Question
Successful coupling requires:

  • Catalyst systems : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligands enhance electron-deficient aryl halide coupling .
  • Base selection : K₂CO₃ or CsF in THF/H₂O mixtures (3:1) balances solubility and reactivity.
  • Reaction monitoring : TLC (Rf ~0.5 in hexane/EtOAc) or LC-MS tracks conversion. Contradictory yields may arise from competing protodeboronation; adding BHT (radical scavenger) mitigates this .

How can researchers address challenges in protodeboronation during functionalization of this compound?

Advanced Research Question
Protodeboronation is a key side reaction, especially under acidic or oxidative conditions. Mitigation strategies include:

  • Radical inhibition : Adding TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) suppresses radical chain pathways .
  • pH control : Maintain neutral to slightly basic conditions (pH 7–9) during aqueous workups.
  • Alternative pathways : Use nickel-catalyzed transfer hydrogenation for selective C–B bond retention .

What spectroscopic and kinetic methods characterize the reactivity of this boronic ester with peroxides or nucleophiles?

Advanced Research Question
Kinetic studies (e.g., with H₂O₂) employ:

  • UV-vis spectroscopy : Monitor absorbance at 290 nm (boronic ester) and 405 nm (degradation products) in pH 7.27 buffer .
  • Rate constant calculation : Pseudo-first-order kinetics under excess H₂O₂ reveal substituent effects. For example, electron-withdrawing groups (e.g., methylindazole) accelerate oxidation by 2–3× compared to phenyl analogs .
  • Competitive experiments : Compare reactivity with other boronic esters (e.g., 4-nitrophenyl derivatives) to quantify electronic effects.

How can contradictory data on coupling regioselectivity be resolved when using this compound?

Advanced Research Question
Regioselectivity conflicts (e.g., C5 vs. N1 coupling in indazoles) arise from steric and electronic factors. Resolution strategies:

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies for competing pathways.
  • Directed metallation : Introduce temporary directing groups (e.g., pyridyl) to steer palladium coordination .
  • Experimental validation : Systematic screening of ligands (e.g., XPhos vs. DavePhos) and temperatures (25–80°C) identifies optimal selectivity conditions.

What role do protecting groups play in enhancing the stability of this boronic ester during multistep syntheses?

Advanced Research Question
Pinacol esters inherently stabilize boronic acids, but additional protection may be needed:

  • N-protection : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups on the indazole nitrogen prevent undesired coordination or oxidation .
  • Orthogonal deprotection : Use TFA for Boc removal or hydrogenolysis for Cbz, preserving the boronic ester.
  • Case study : 4-Cbz-aminophenylboronic acid pinacol ester demonstrates >90% stability under acidic conditions (pH 3) for 24 hours .

How can researchers validate the purity and structural integrity of this compound post-synthesis?

Basic Research Question
Critical characterization methods:

  • NMR : ¹¹B NMR (δ ~30 ppm for pinacol esters) and ¹H NMR (doublet for B–OCH₂ at δ 1.2–1.3).
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺.
  • X-ray crystallography : Resolves steric effects from the methylindazole moiety .

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